(1-Oxo-1,2-dihydroisoquinolin-6-yl)boronic acid (1-Oxo-1,2-dihydroisoquinolin-6-yl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13826086
InChI: InChI=1S/C9H8BNO3/c12-9-8-2-1-7(10(13)14)5-6(8)3-4-11-9/h1-5,13-14H,(H,11,12)
SMILES: B(C1=CC2=C(C=C1)C(=O)NC=C2)(O)O
Molecular Formula: C9H8BNO3
Molecular Weight: 188.98 g/mol

(1-Oxo-1,2-dihydroisoquinolin-6-yl)boronic acid

CAS No.:

Cat. No.: VC13826086

Molecular Formula: C9H8BNO3

Molecular Weight: 188.98 g/mol

* For research use only. Not for human or veterinary use.

(1-Oxo-1,2-dihydroisoquinolin-6-yl)boronic acid -

Specification

Molecular Formula C9H8BNO3
Molecular Weight 188.98 g/mol
IUPAC Name (1-oxo-2H-isoquinolin-6-yl)boronic acid
Standard InChI InChI=1S/C9H8BNO3/c12-9-8-2-1-7(10(13)14)5-6(8)3-4-11-9/h1-5,13-14H,(H,11,12)
Standard InChI Key OZPWJSUCIZROJZ-UHFFFAOYSA-N
SMILES B(C1=CC2=C(C=C1)C(=O)NC=C2)(O)O
Canonical SMILES B(C1=CC2=C(C=C1)C(=O)NC=C2)(O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

  • Molecular Formula: C9H8BNO3\text{C}_9\text{H}_8\text{BNO}_3

  • Molecular Weight: 188.98 g/mol

  • IUPAC Name: (1-Oxo-2H-isoquinolin-6-yl)boronic acid

  • SMILES: B(C1=CC2=C(C=C1)C(=O)NC=C2)(O)O\text{B}(C1=CC2=C(C=C1)C(=O)NC=C2)(O)O

  • InChI Key: OZPWJSUCIZROJZ-UHFFFAOYSA-N

The compound’s structure combines a boronic acid group (-B(OH)₂) at the C-6 position of a 1,2-dihydroisoquinolin-1-one scaffold (Figure 1). This configuration enhances its reactivity in Suzuki-Miyaura cross-coupling reactions, a key feature in synthetic chemistry .

Synthesis Methods

General Synthetic Routes

Boronic acids are typically synthesized via palladium-catalyzed borylation or transmetallation. For (1-oxo-1,2-dihydroisoquinolin-6-yl)boronic acid, key steps include:

  • Borylation of Halogenated Precursors:

    • 6-Bromo-1,2-dihydroisoquinolin-1-one undergoes Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) .

    • Example reaction:

      C9H6BrNO+B2Pin2Pd catalystC9H8BNO3+Byproducts\text{C}_9\text{H}_6\text{BrNO} + \text{B}_2\text{Pin}_2 \xrightarrow{\text{Pd catalyst}} \text{C}_9\text{H}_8\text{BNO}_3 + \text{Byproducts}
  • Purification: Column chromatography or recrystallization yields the pure boronic acid .

Industrial-Scale Production

While specific industrial protocols are scarce, scalable methods involve optimizing solvent systems (e.g., 1,4-dioxane/water) and catalytic conditions to enhance yield (>80%) .

Applications in Organic and Medicinal Chemistry

Suzuki-Miyaura Cross-Coupling

The compound serves as a key intermediate in synthesizing biaryl structures:

  • Example: Coupling with aryl halides under Pd catalysis produces 6-arylisoquinolones, scaffolds prevalent in bioactive molecules .

  • Recent Study: Ni-catalyzed reductive cross-coupling with alkyl tosylates yielded 6-azacyclic isoquinolones with anticancer potential .

Medicinal Chemistry

  • Bioactive Analogues: Derivatives exhibit inhibitory activity against kinases (e.g., HPK1) and metalloproteinases, highlighting therapeutic potential .

  • Structure-Activity Relationship (SAR): The boronic acid group enhances target binding via reversible covalent interactions, improving drug specificity.

PropertyValue
Melting PointNot reported
SolubilitySoluble in DMSO, DMF, THF
StabilityMoisture-sensitive; store inert, 2–8°C

Comparative Analysis with Related Compounds

CompoundStructureKey Differences
(2-Methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)boronic acidMethyl at C-2Enhanced steric hindrance alters reactivity.
1-Oxo-1,2-dihydroisoquinolin-6-yl trifluoromethanesulfonate-SO₂CF₃ groupHigher electrophilicity for nucleophilic substitution.

Research Frontiers

Photoredox/Ni-Catalyzed Decarboxylative Coupling

Merged photoredox and Ni catalysis enables C–C bond formation with α-carboxylic acids, expanding access to 6-substituted isoquinolones .

Bioconjugation

The boronic acid moiety facilitates conjugation to biomolecules (e.g., antibodies) for targeted drug delivery .

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